molecular formula C10H17N3 B14791896 Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-

Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-

Cat. No.: B14791896
M. Wt: 179.26 g/mol
InChI Key: UAPNKOLXPWDMMV-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)- is a heterocyclic compound that has garnered significant interest in the fields of organic synthesis and drug development. This compound is part of the imidazo[1,2-a]pyrazine family, known for its versatile scaffold that can be functionalized for various applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing imidazo[1,2-a]pyrazines involves an iodine-catalyzed one-pot three-component condensation. This reaction typically involves an aryl aldehyde, 2-aminopyridine or 2-aminopyrazine, and tert-butyl isocyanide. The reaction proceeds via a [4 + 1] cycloaddition mechanism, yielding the desired imidazo[1,2-a]pyrazine derivatives in good yields .

Industrial Production Methods

While specific industrial production methods for imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)- are not extensively documented, the general approach involves scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazo[1,2-a]pyrazine ring, often facilitated by halogenation followed by nucleophilic attack.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide followed by nucleophilic substitution with amines or thiols.

Major Products Formed

The major products formed from these reactions include various functionalized imidazo[1,2-a]pyrazine derivatives, which can be further utilized in drug development and other applications .

Scientific Research Applications

Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating key signaling pathways . The compound’s structure allows it to interact with various enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various functionalizations and its significant anticancer activity make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

3-(2-methylpropyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C10H17N3/c1-8(2)5-9-6-12-10-7-11-3-4-13(9)10/h6,8,11H,3-5,7H2,1-2H3

InChI Key

UAPNKOLXPWDMMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CN=C2N1CCNC2

Origin of Product

United States

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